2-Bromobenzo[d]oxazole-4-carboxamide
Description
2-Bromobenzo[d]oxazole-4-carboxamide is a brominated heterocyclic compound featuring a benzo[d]oxazole core substituted with a bromine atom at position 2 and a carboxamide group at position 4. Benzo[d]oxazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-11-6-4(7(10)12)2-1-3-5(6)13-8/h1-3H,(H2,10,12) |
InChI Key |
HEKPFVBLAFGYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol with a suitable brominated carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with bromomalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods: Industrial production of 2-Bromobenzo[d]oxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The carboxamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromobenzo[d]oxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects
- Bromine placement (C2 vs. C4) alters electronic properties. For example, bromine at C2 (target compound) may deactivate the aromatic ring differently compared to C4-substituted analogs, influencing electrophilic substitution reactivity .
- Carboxamide at C4 (target) offers hydrogen-bonding capability and metabolic stability, contrasting with the carboxylic acid () or aldehyde () groups in other derivatives .
Aldehyde (): Highly reactive for nucleophilic additions (e.g., forming Schiff bases) but prone to oxidation . Carboxylic Acid (): Enables salt formation (e.g., with amines) or esterification for prodrug development .
Molecular Weight and Bulk
- The benzyl-substituted analog () has a higher molecular weight (288.14) and increased lipophilicity, which may improve membrane permeability in biological systems .
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